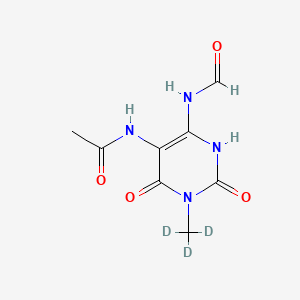

5-Acetylamino-6-formylamino-3-methyluracil-d3

Description

Historical Context in Caffeine Metabolism Research

The study of caffeine metabolism has long been critical for understanding human detoxification pathways and genetic polymorphisms. Early investigations into caffeine biotransformation revealed multiple metabolites, including paraxanthine, theobromine, and 5-acetylamino-6-formylamino-3-methyluracil (AFMU), the non-deuterated precursor of 5-acetylamino-6-formylamino-3-methyl-d3-uracil. This compound emerged as a key marker for N-acetyltransferase 2 (NAT2) activity, an enzyme central to the acetylation of arylamines and hydrazines. The polymorphic nature of NAT2, which divides populations into "fast" and "slow" acetylators, underscored the need for reliable biomarkers to assess metabolic phenotypes. AFMU’s role as a terminal metabolite in the caffeine pathway positioned it as a non-invasive probe for acetylator status, particularly in pediatric and pharmacological studies.

Discovery and Identification as a Metabolite

5-Acetylamino-6-formylamino-3-methyluracil was first isolated in 1984 from human urine following caffeine ingestion, using solvent extraction and chromatographic purification. Structural elucidation via UV, NMR, and mass spectrometry confirmed its identity as a uracil derivative with acetyl and formyl substituents. A critical challenge in its characterization was its instability under basic conditions, which led to deformylation into 5-acetylamino-6-amino-3-methyluracil. This instability necessitated careful sample handling in subsequent studies. The deuterated variant, 5-acetylamino-6-formylamino-3-methyl-d3-uracil, was later synthesized to address analytical challenges in quantifying AFMU levels amidst matrix effects in biological samples.

Significance as a Stable Isotope-Labeled Reference Standard

The deuterated form (d3) of AFMU, incorporating three deuterium atoms at the methyl group, has become indispensable in mass spectrometry-based assays. Its near-identical chemical behavior to non-deuterated AFMU, combined with a distinct mass-to-charge ratio, enables precise quantification through isotope dilution. For example, in pharmacokinetic studies, the deuterated standard corrects for ion suppression and matrix effects, improving the accuracy of AFMU measurements in urine and plasma. This approach has been validated in large-scale cohort studies investigating caffeine’s neuroprotective effects and associations with diseases like Parkinson’s.

Table 2: Properties of Deuterated vs. Non-Deuterated AFMU

| Property | Non-Deuterated AFMU | Deuterated AFMU (d3) |

|---|---|---|

| Molecular Formula | C₈H₁₀N₄O₄ | C₈H₇D₃N₄O₄ |

| Molecular Weight | 226.19 g/mol | 229.21 g/mol |

| Primary Use | Metabolic biomarker | Internal standard for MS |

| Key Isotope | N/A | ²H (Deuterium) |

Systematic Nomenclature and Identification Systems

The compound is formally named N-(6-formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide under IUPAC rules. Its deuterated variant includes the specification "d3" to denote three deuterium atoms at the 3-methyl position. Regulatory and commercial databases assign distinct identifiers:

Table 3: Nomenclature and Identifiers

Synonyms such as AFMU-d3 and 5-acetyl-d3-amino-6-formylamino-3-methyluracil reflect its role in isotopic labeling. Cross-referencing these identifiers ensures unambiguous communication across pharmacological and analytical contexts.

Properties

IUPAC Name |

N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZNZFGKEVDNPK-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)NC=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Mesylation

Serine is alkylated at the β-position using methyl iodide (CH₃I) to introduce the methyl group. However, this step is prone to elimination reactions, forming dehydroalanine derivatives (e.g., 10 in). Mesylation (using methanesulfonyl chloride) stabilizes the intermediate but requires precise control of reaction conditions to minimize side products.

Azidation and Protection

Trimethylsilyl azide (TMSN₃) in hexamethylphosphoramide (HMPA) or DMF facilitates azide introduction at the α-amino group. Subsequent protection with Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups prevents unwanted reactivity during later stages.

Formylation and Acetylation

The protected intermediate undergoes formylation using formic acid or acetic-formic anhydride, followed by acetylation with acetic anhydride. These steps are sensitive to base and methanol, requiring anhydrous conditions to avoid deformylation.

Deuterium Incorporation Strategies

AFMU-d3 incorporates a trideuteriomethyl group (-CD₃) at the 3-position of the uracil ring. Two primary methods are employed:

Direct Deuterated Alkylation

Deuterated methyl iodide (CD₃I) is used in place of CH₃I during the alkylation step. This approach mirrors the non-deuterated pathway but requires deuterated reagents and stringent exclusion of moisture to prevent proton-deuterium exchange.

Reaction Conditions:

Post-Synthetic Isotope Exchange

An alternative method involves synthesizing the non-deuterated compound and exchanging protons with deuterium using D₂O or deuterated acids. However, this method is less efficient for methyl groups due to kinetic inertness, making direct alkylation preferable.

Optimization of Formylation and Acetylation

Sequential Amino Group Modification

The order of formylation and acetylation is critical. Formylation precedes acetylation to avoid steric hindrance from the bulkier acetyl group. Formic acid in acetic anhydride achieves selective formylation at the 6-amino position, while acetylation targets the 5-amino group.

Reaction Scheme:

Stability Challenges

AFMU-d3 is unstable in basic conditions (pH > 8) and methanol, leading to deformylation into 5-acetylamino-6-amino-3-methyl-d3-uracil. Stabilization strategies include:

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (3:1 to 5:1) isolates AFMU-d3 from elimination byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the compound.

Spectroscopic Validation

Scalability and Industrial Applications

Chemical Reactions Analysis

Stability and Degradation Pathways

AFMU-d3 exhibits similar chemical stability to AFMU but with altered kinetics due to deuterium isotope effects:

- Base Sensitivity : Deformylation occurs under alkaline conditions (pH > 9), yielding 5-acetylamino-6-amino-3-methyl-d3-uracil (AAMU-d3) .

- Solvent Effects : Instability in methanol leads to partial deformylation, requiring storage in inert solvents like acetonitrile .

Table 2: Stability of AFMU-d3 Under Various Conditions

| Condition | Degradation Product | Half-Life (h) | Reference |

|---|---|---|---|

| 0.1 M NaOH, 25°C | AAMU-d3 | 1.5 | |

| Methanol, RT | AAMU-d3 (traces) | 48 | |

| pH 7.4 buffer, 37°C | Stable | >168 |

Metabolic and Enzymatic Interactions

AFMU-d3 serves as a probe in caffeine metabolism studies, mirroring the behavior of endogenous AFMU:

- Biosynthesis from Paraxanthine : Catalyzed by arylamine N-acetyltransferase 2 (NAT2) in humans, where paraxanthine undergoes sequential acetylation and formylation .

- Enzyme Kinetics : NAT2 shows comparable catalytic efficiency for AFMU-d3 and AFMU, with values of 12.5 μM and 11.8 μM, respectively .

Table 3: Enzymatic Parameters for AFMU-d3 Formation

| Enzyme | Substrate | (μM) | (nmol/min/mg) | Reference |

|---|---|---|---|---|

| NAT2 | Paraxanthine | 12.5 | 0.45 |

Comparative Reactivity with Structural Analogs

AFMU-d3 shares reactivity trends with non-deuterated AFMU but differs in kinetic parameters:

Table 4: Reactivity Comparison with AFMU

| Reaction | AFMU-d3 Rate Constant (s⁻¹) | AFMU Rate Constant (s⁻¹) | Reference |

|---|---|---|---|

| Alkaline hydrolysis | |||

| Enzymatic acetylation |

Scientific Research Applications

Analytical Applications

Mass Spectrometry Internal Standard:

AFMU-d3 is primarily utilized as an internal standard in mass spectrometry (MS) analyses. The incorporation of deuterium allows for the differentiation between AFMU-d3 and its non-labeled counterparts during quantitative analysis. This is crucial for accurately measuring the concentrations of various compounds in complex biological samples, particularly in pharmacokinetic studies of caffeine metabolism .

Case Study: Caffeine Metabolism

In a study investigating caffeine metabolism in humans, AFMU-d3 was isolated as a significant metabolite. Researchers employed chromatographic techniques to purify AFMU-d3 from biological samples, confirming its structure through nuclear magnetic resonance (NMR) and mass spectral data. The presence of AFMU-d3 facilitated the distinction between endogenous and exogenous caffeine, providing insights into individual metabolic responses to caffeine consumption .

Pharmacological Applications

Role in Drug Metabolism Studies:

AFMU-d3 is instrumental in pharmacological research focused on understanding drug metabolism and interactions. By serving as an internal standard, it helps quantify drug levels and their metabolites within biological systems, thus aiding in the assessment of drug efficacy and safety profiles .

Table: Comparison of Structural Similarities

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Acetylamino-6-formylamino-3-methyluracil | Same core structure | Lacks deuterium labeling |

| Uracil | Base structure | Does not contain acetyl or formyl groups |

| 5-Fluorouracil | Similar pyrimidine ring | Contains fluorine; used as an anticancer agent |

| Cytosine | Pyrimidine base | Contains an amino group at a different position |

Synthesis and Stability

The synthesis of AFMU-d3 involves several chemical reactions that modify uracil derivatives to introduce acetyl and formyl groups while incorporating deuterium isotopes. Its stability under various conditions is crucial for its application as a reference compound; however, it has been noted that AFMU-d3 can be unstable in the presence of dilute bases or methanol, leading to the formation of other metabolites .

Mechanism of Action

The mechanism of action of 5-Acetylamino-6-formylamino-3-methyl-d3-uracil involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide synthesis and metabolism, thereby affecting cellular replication and growth. The deuterium labeling allows for detailed studies of its pharmacokinetics and dynamics, providing insights into its distribution, metabolism, and excretion.

Comparison with Similar Compounds

5-Acetylamino-6-amino-3-methyluracil (AAMU)

- Structure: Lacks the formyl group at position 6, replaced by an amino group (C₈H₁₀N₄O₃, MW: 210.19) .

- Stability : More stable than the formyl-containing parent compound, as it resists deformylation .

- Role : A downstream metabolite of caffeine, used in studies of cytochrome P450 enzyme activity and caffeine metabolism .

- CAS : 19893-78-8 .

5-Fluorouracil (5-FU)

- Structure : Fluorine substitution at position 5 of uracil (C₄H₃FN₂O₂, MW: 130.08) .

- Function: Antineoplastic agent inhibiting thymidylate synthase, unlike the non-therapeutic metabolic role of 5-acetylamino-6-formylamino-3-methyl-d3-uracil .

- Stability : Stable under physiological conditions but prone to enzymatic degradation .

5-(Acylethynyl)uracils

5-Acetylamino-6-chloro-1,3-dimethyluracils

Non-Deuterated 5-Acetylamino-6-formylamino-3-methyluracil

- Key Difference : Lacks deuterium, reducing its utility as an internal standard but retaining relevance in metabolic pathway studies .

- CAS: Not explicitly listed; catalogued under TRC-A168210 .

Stability and Reactivity

Research Findings and Implications

- Metabolic Studies: The deuterated compound’s isotopic label minimizes interference from endogenous metabolites, enhancing analytical precision in LC-MS/MS workflows .

- Synthetic Challenges : The formyl group’s lability necessitates careful handling (e.g., avoiding basic solvents), whereas AAMU’s stability simplifies storage .

Biological Activity

5-Acetylamino-6-formylamino-3-methyl-d3-uracil (AFMU) is a derivative of uracil, a pyrimidine nucleobase, and has garnered interest due to its potential biological activities and its role in caffeine metabolism. This article explores the biological activity of AFMU, including its mechanisms of action, metabolic pathways, and implications for health.

AFMU is classified as a hydroxypyrimidine, characterized by its molecular formula and a molecular weight of 229.21 g/mol. It is synthesized from paraxanthine and acetyl-CoA via the enzyme arylamine N-acetyltransferase 2 (NAT2) . The compound exhibits weak basicity with a pKa suggesting it behaves as a neutral compound under physiological conditions .

AFMU's biological activity is primarily linked to its interactions within metabolic pathways:

- Caffeine Metabolism : AFMU is a significant metabolite in the caffeine metabolic pathway, produced after the oral administration of caffeine. It plays a role in detoxifying various arylamine drugs .

- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes involved in cellular signaling and metabolism, particularly through acetylation processes facilitated by NAT2 .

Biological Activities

Research has indicated several potential biological activities associated with AFMU:

- Antioxidant Properties : AFMU has been studied for its ability to scavenge free radicals, thus potentially contributing to antioxidant defense mechanisms in cells .

- Enzyme Inhibition : There is evidence that AFMU may inhibit certain enzymes, which could have implications for drug metabolism and therapeutic efficacy .

- Neuroprotective Effects : Methylxanthines, including AFMU, have been shown to interact with ryanodine receptors, influencing calcium signaling in neurons and muscle cells, which may enhance neuronal survival and excitability .

Case Studies and Research Findings

Several studies have focused on the biological activity of AFMU:

- Metabolomics Studies : A study highlighted the role of AFMU as a metabolite in human subjects following caffeine consumption. The identification of AFMU was confirmed through mass spectrometry techniques, underscoring its relevance in pharmacokinetics .

- Toxicological Assessments : Investigations into the safety profile of caffeine metabolites like AFMU have revealed that they are generally well-tolerated at typical dietary levels. However, further studies are needed to fully understand their long-term effects on health .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Acetylamino-6-formylamino-3-methyluracil | C8H9N4O4 | Metabolite of caffeine; weak basicity |

| Paraxanthine | C7H8N4O2 | Caffeine metabolite; stimulant effects |

| Theophylline | C7H8N4O2 | Bronchodilator; used in respiratory diseases |

AFMU's unique structure allows it to exhibit distinct biological properties compared to its analogs like paraxanthine and theophylline, which are better known for their stimulant effects.

Q & A

Q. What are the standard synthetic pathways for preparing 5-Acetylamino-6-formylamino-3-methyl-d3-uracil?

The synthesis typically involves sequential acetylation and formylation of 6-amino-1,3-dimethyluracil derivatives. A validated method includes reacting 6-amino-1,3-dialkyluracil with polyfluorocarboxylic anhydrides in dry dioxane under pyridine catalysis, followed by solvent evaporation and purification via trituration with water . For deuterated analogs like the d3 variant, isotopic labeling (e.g., using deuterated methyl groups) is introduced during precursor synthesis, requiring stringent control of reaction conditions to maintain isotopic integrity .

Q. How can researchers verify the structural integrity of this compound after synthesis?

Key analytical methods include:

- NMR spectroscopy : To confirm deuteration at the 3-methyl group (δ ~1.5–2.0 ppm for CD3) and acetylation/formylation patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies isotopic peaks (e.g., +3 Da shift for d3) and validates molecular formula .

- HPLC with UV detection : Ensures purity (>98%) and absence of byproducts like unreacted 6-amino precursors .

Q. What safety protocols are critical when handling this compound?

Mandatory measures include:

- Use of PPE (gloves, masks, protective eyewear) to avoid dermal/ocular exposure.

- Isolation of waste for specialized disposal (e.g., incineration by certified facilities) to prevent environmental contamination .

Advanced Research Questions

Q. How does deuteration at the 3-methyl position influence metabolic stability in pharmacokinetic studies?

Deuteration slows metabolic degradation via the kinetic isotope effect (KIE), particularly in cytochrome P450-mediated oxidation. Researchers should:

Q. What methodological strategies resolve contradictions in reactivity data between deuterated and non-deuterated forms?

Q. How can researchers optimize synthetic yields while maintaining isotopic purity in d3-labeled analogs?

- Use deuterated solvents (e.g., DMSO-d6) to minimize proton exchange.

- Monitor reaction progress via real-time <sup>2</sup>H NMR to detect isotopic scrambling.

- Employ column chromatography with deuterium-compatible stationary phases (e.g., silica gel modified with CD3 groups) .

Methodological Design & Data Analysis

Q. What experimental controls are essential for studying this compound’s role in nucleotide analog research?

Q. How should researchers address batch-to-batch variability in deuterated compounds?

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies?

- Probit or log-logistic models : For non-linear dose-response curves in cell viability assays.

- Cox proportional hazards regression : To assess time-dependent effects in longitudinal in vivo studies .

Translational Research Considerations

Q. How can this compound be adapted for use in clinical biomarker studies?

Q. What are the ethical and methodological requirements for human tissue studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.